molecular formula C16H18ClNO3 B14027382 (E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one

(E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one

Cat. No.: B14027382
M. Wt: 307.77 g/mol
InChI Key: PDJMIJWTBKBPER-UHFFFAOYSA-N
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Description

(E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzoazepine core, which is a seven-membered ring containing nitrogen, and is substituted with a chlorobut-2-en-1-yl group and two methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one typically involves multiple steps. One common approach is to start with the preparation of the benzoazepine core, followed by the introduction of the chlorobut-2-en-1-yl group and the methoxy groups. The reaction conditions often include the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorobut-2-en-1-yl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study the effects of benzoazepine derivatives on biological systems, including their interactions with enzymes and receptors.

    Medicine: Research into the potential therapeutic applications of this compound includes its use as a lead compound for the development of new drugs targeting neurological disorders.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one is unique due to its benzoazepine core and the specific arrangement of its substituents. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H18ClNO3

Molecular Weight

307.77 g/mol

IUPAC Name

3-(4-chlorobut-2-enyl)-7,8-dimethoxy-1H-3-benzazepin-2-one

InChI

InChI=1S/C16H18ClNO3/c1-20-14-9-12-5-8-18(7-4-3-6-17)16(19)11-13(12)10-15(14)21-2/h3-5,8-10H,6-7,11H2,1-2H3

InChI Key

PDJMIJWTBKBPER-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC=CCCl)OC

Origin of Product

United States

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